molecular formula C9H9BrF2O B8168159 1-Bromo-2-(difluoromethyl)-4-ethoxybenzene

1-Bromo-2-(difluoromethyl)-4-ethoxybenzene

Cat. No.: B8168159
M. Wt: 251.07 g/mol
InChI Key: VOAUKJBLKCIAEQ-UHFFFAOYSA-N
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Description

1-Bromo-2-(difluoromethyl)-4-ethoxybenzene is an organic compound that features a bromine atom, two fluorine atoms, and an ethoxy group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-2-(difluoromethyl)-4-ethoxybenzene can be achieved through several methods. One common approach involves the bromination of 2-(difluoromethyl)-4-ethoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-(difluoromethyl)-4-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines.

    Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a hydroxide group would yield 2-(difluoromethyl)-4-ethoxyphenol.

Scientific Research Applications

1-Bromo-2-(difluoromethyl)-4-ethoxybenzene has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological molecules.

    Medicine: It may be explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the production of specialty chemicals and materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism by which 1-Bromo-2-(difluoromethyl)-4-ethoxybenzene exerts its effects depends on its interactions with molecular targets. For example, the bromine atom can participate in halogen bonding with biological molecules, potentially affecting enzyme activity or receptor binding. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1-Bromo-2-(difluoromethyl)-4-ethoxybenzene can be compared with other similar compounds, such as:

    1-Bromo-2-(difluoromethyl)benzene: Lacks the ethoxy group, which may result in different chemical reactivity and biological activity.

    1-Bromo-4-(difluoromethyl)benzene: The position of the difluoromethyl group is different, which can affect the compound’s properties and applications.

    2-Bromo-1-(difluoromethyl)-4-methylbenzene:

The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various research and industrial applications.

Properties

IUPAC Name

1-bromo-2-(difluoromethyl)-4-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-13-6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAUKJBLKCIAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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